tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenoxy group, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(cyanomethyl)phenol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Commonly used bases include potassium carbonate or sodium hydride.
Solvent: Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy group.
Reduction: Amino derivatives of the cyanomethyl group.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar structural features.
tert-Butyl (2-cyanoethyl)carbamate: Contains a cyanoethyl group instead of a cyanomethyl group.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Contains a bromo-chloro substituted phenoxy group.
Uniqueness
tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C15H20N2O3 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(cyanomethyl)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)17-10-11-19-13-6-4-12(5-7-13)8-9-16/h4-7H,8,10-11H2,1-3H3,(H,17,18) |
InChI Key |
RPWQLWYRWDZSQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
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